1-Bromo-4-methanesulfonyl-2-methylbenzene
Overview
Description
1-Bromo-4-methanesulfonyl-2-methylbenzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom, a methanesulfonyl group, and a methyl group are substituted at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-4-methanesulfonyl-2-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-methyl-4-methanesulfonylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-methanesulfonyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe).
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Scientific Research Applications
1-Bromo-4-methanesulfonyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of brominated and sulfonylated compounds on biological systems.
Medicine: This compound is used in the development of new drugs and therapeutic agents.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, coupling, and oxidation-reduction reactions. The bromine atom and methanesulfonyl group are key functional groups that determine its reactivity and interaction with other molecules .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
1-Bromo-4-methanesulfonyl-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-methyl-4-(methylsulfonyl)benzene: This compound has a similar structure but with different substitution patterns on the benzene ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Another similar compound with a different arrangement of substituents.
1-Bromo-4,5-difluoro-2-methylbenzene: This compound contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-methyl-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHRWRDJUMHHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731606 | |
Record name | 1-Bromo-4-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99769-28-5 | |
Record name | 1-Bromo-4-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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